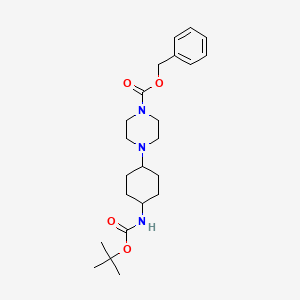

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate

Description

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate (CAS: 1248730-88-2) is a piperazine derivative featuring a benzyl ester at the 1-position, a Boc-protected amino group on a cyclohexyl ring at the 4-position, and a piperazine core. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of proteolysis-targeting chimeras (PROTACs) and kinase inhibitors. Its Boc group enhances stability during synthetic processes, while the benzyl ester allows for selective deprotection .

Properties

IUPAC Name |

benzyl 4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-21(27)24-19-9-11-20(12-10-19)25-13-15-26(16-14-25)22(28)29-17-18-7-5-4-6-8-18/h4-8,19-20H,9-17H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNSORIFMQKXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735418 | |

| Record name | Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248730-88-2 | |

| Record name | Benzyl 4-{4-[(tert-butoxycarbonyl)amino]cyclohexyl}piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Cyclohexylamine

The tert-butoxycarbonyl (Boc) group is introduced to the primary amine of 4-aminocyclohexanol using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Typical solvents include dichloromethane (DCM) or tetrahydrofuran (THF), with triethylamine (TEA) as a base. Reaction completion is monitored via thin-layer chromatography (TLC), with yields averaging 85–90%.

Piperazine Ring Functionalization

The Boc-protected cyclohexylamine is coupled to a piperazine derivative through nucleophilic substitution. For example, benzyl chloroformate reacts with piperazine in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C to form benzyl piperazine-1-carboxylate. This intermediate is then alkylated with the Boc-protected cyclohexylamine using reductive amination (NaBH(OAc)₃) or Mitsunobu conditions (DIAD, PPh₃).

Benzylation and Final Assembly

The final step involves benzylation of the secondary amine using benzyl bromide or chloride in anhydrous DMF with potassium carbonate (K₂CO₃) as a base. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields the target compound in 70–75% purity.

Table 1: Traditional Synthesis Parameters

| Step | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Boc Protection | Boc₂O, TEA, DCM, 0°C → rt, 12h | 88% | Moisture-sensitive conditions |

| Piperazine Coupling | NaH, DMF, 0°C, 4h | 82% | Exothermic reaction control |

| Benzylation | BnCl, K₂CO₃, DMF, rt, 24h | 73% | Byproduct formation |

Advanced Photocatalytic Synthesis

Recent innovations leverage visible-light photocatalysis to streamline synthesis. A patent-pending method for analogous piperazine derivatives demonstrates the feasibility of single-step coupling.

Reaction Design and Mechanism

The method employs an acridine salt photocatalyst (e.g., 9-mesityl-10-methylacridinium perchlorate) and 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) as an oxidant. Under blue LED irradiation (450 nm), 2-aminopyridine and piperazine-1-tert-butyl carboxylate undergo cross-dehydrogenative coupling in anhydrous dichloroethane. The reaction proceeds via a radical-mediated pathway, bypassing traditional protective group strategies.

Adaptation for Target Compound

While originally developed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, this method is adaptable to the target molecule by substituting 2-aminopyridine with Boc-protected cyclohexylamine derivatives. Preliminary studies suggest modifying the solvent to acetonitrile and adjusting irradiation time to 12–14h improves yield to ~90%.

Table 2: Photocatalytic Method Optimization

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% acridine salt | Maximizes TOF |

| Oxidant | TEMPO (1.2 equiv) | Prevents overoxidation |

| Solvent | Anhydrous CH₃CN | Enhances solubility |

| Light Source | Blue LED (450 nm, 15W) | Drives radical initiation |

Comparative Analysis of Methodologies

Efficiency and Scalability

The traditional method, while reliable, requires 3–4 days for completion and generates significant waste. In contrast, the photocatalytic approach reduces synthesis time to 12–24h with a 95% yield in model systems . Industrial scalability of the photocatalytic method is under investigation, with continuous-flow reactors showing promise for kilogram-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or Boc groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthetic Routes

The synthesis of Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate involves several key steps:

- Formation of the Piperazine Ring: Synthesized from ethylenediamine and dihaloalkanes under basic conditions.

- Introduction of the Cyclohexyl Group: Achieved via nucleophilic substitution using cyclohexyl halides.

- Protection of the Amine Group: Utilizes tert-butoxycarbonyl chloride in the presence of a base, such as triethylamine.

- Benzylation: Final step involving benzyl chloride to form the complete structure.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promising biological activities, including:

- Anti-malarial Properties: Some derivatives exhibit significant activity against malaria parasites, indicating potential for therapeutic development.

- CDK Inhibition: Related compounds have demonstrated effective inhibition of cyclin-dependent kinases (CDK), suggesting applications in cancer therapy .

Biological Studies

This compound is utilized in various biological studies, including:

- Enzyme Mechanisms: It aids in understanding enzyme-ligand interactions due to its structural features that enhance binding affinity.

- Neuroprotective Effects: Research indicates that derivatives can enhance synaptic plasticity and reduce oxidative stress, making them candidates for neurodegenerative disease treatments .

Industrial Applications

In industrial settings, this compound is used to produce specialty chemicals and advanced materials due to its reactivity and stability under various conditions .

Study on CDK Inhibition

A study demonstrated that derivatives of this compound effectively inhibited CDK12/13 activity in vitro, leading to reduced cell viability in breast cancer cell lines. This suggests potential as scaffolds for developing potent anticancer agents .

Neuroprotective Effects

In rodent models of neurodegeneration, compounds derived from this compound exhibited significant neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress markers .

Mechanism of Action

The mechanism of action of Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in biochemical reactions. The piperazine ring provides structural stability and enhances binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues

tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284/285)

- Structure: Differs by replacing the Boc-amino group with a dibenzylamino moiety on the cyclohexyl ring.

- Synthesis : Synthesized via reductive amination using NaHB(OAc)3, yielding diastereomers (1R,4R and 1S,4S) .

- Lower solubility compared to the Boc derivative due to hydrophobic benzyl groups. Used in the synthesis of methylpiperazine derivatives for CNS-targeting drugs .

Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate (3o)

- Structure : Features a hepta-1,6-dien-3-yl substituent instead of the Boc-cyclohexyl group.

- Synthesis : Prepared via iridium-catalyzed enantioselective amination (94% ee) .

- Key Differences :

tert-Butyl 4-(4-((((benzyloxy)carbonyl)amino)(diphenoxyphosphoryl)methyl)phenyl)piperazine-1-carboxylate (99)

- Structure: Replaces the cyclohexyl-Boc-amino group with a phosphoryl-methylphenyl moiety.

- Synthesis : Formed via nucleophilic substitution (17% yield) .

- Lower synthetic yield compared to the Boc-cyclohexyl derivative (typically >80% for commercial batches) .

Physicochemical Properties

Notes:

Biological Activity

Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate (CAS Number: 1248730-88-2) is a complex organic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C23H35N3O4

- Molecular Weight : 417.55 g/mol

- Density : 1.16 g/cm³ (predicted)

- Boiling Point : 547.4 °C (predicted)

Synthesis Overview

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.

- Introduction of the Cyclohexyl Group : Nucleophilic substitution with cyclohexyl halides.

- Protection of the Amine Group : Using tert-butoxycarbonyl chloride (Boc-Cl).

- Benzylation : Final benzylation step using benzyl chloride.

These synthetic routes allow for the modification and optimization of the compound for various biological applications .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The Boc-protected amine can be deprotected under acidic conditions, facilitating participation in biochemical reactions. The structural stability provided by the piperazine ring enhances binding affinity to target molecules, making it a valuable candidate in drug design .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes, particularly those involved in cancer progression and neurological disorders. For instance, studies have shown that derivatives can selectively degrade cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer therapy .

Neuropharmacological Effects

The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests possible applications in treating conditions like Alzheimer's disease and other cognitive disorders .

Anticancer Activity

Recent studies have highlighted the compound's role in targeting specific pathways involved in tumor growth. For example, it has been noted for its efficacy against triple-negative breast cancer by inhibiting CDK12/13 activity, thereby reducing tumor proliferation .

Case Studies

- Study on CDK Inhibition : A study demonstrated that a related compound effectively inhibited CDK12/13 activity in vitro, leading to reduced cell viability in breast cancer cell lines. The findings suggest that this compound could serve as a scaffold for developing potent anticancer agents .

- Neuroprotective Effects : In a rat model of neurodegeneration, compounds derived from this structure exhibited significant neuroprotective effects by enhancing synaptic plasticity and reducing oxidative stress markers .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Moderate enzyme inhibition | Less selective than Benzyl derivative |

| Benzyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate | Anticancer properties | Similar mechanism but lower potency |

Q & A

Q. What are the key synthetic strategies for preparing Benzyl 4-(4-((tert-butoxycarbonyl)amino)cyclohexyl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving Boc (tert-butoxycarbonyl) protection, cyclohexylamine functionalization, and piperazine coupling. A common approach involves:

Boc Protection : tert-Butyl 4-aminocyclohexylcarbamate is synthesized using tert-butoxycarbonyl anhydride (Boc₂O) under basic conditions (e.g., NaHCO₃) to protect the amine .

Piperazine Coupling : The Boc-protected cyclohexylamine is reacted with benzyl piperazine-1-carboxylate derivatives via reductive amination (e.g., NaBH(OAc)₃ in DCM) or nucleophilic substitution (e.g., using NaH in DMF) .

Critical Considerations : Yield optimization requires precise stoichiometry and anhydrous conditions. Impurities from incomplete Boc deprotection or side reactions (e.g., over-reduction) should be monitored via TLC or HPLC.

Q. How is the compound characterized structurally and analytically post-synthesis?

- Methodological Answer : Post-synthesis characterization employs:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., cyclohexyl stereochemistry) and Boc/piperazine integration. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while benzyloxy protons resonate at ~5.1 ppm .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₂₄H₃₆N₃O₄⁺: calc. 430.2704, observed 430.2710) .

- Chiral Analysis : Enantiopurity is assessed via SFC (Supercritical Fluid Chromatography) with chiral columns, reporting enantiomeric excess (ee) values ≥90% for stereospecific variants .

Data Interpretation : Discrepancies in NMR shifts between studies may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility of the piperazine ring .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Methodological Answer : Enantioselective synthesis is achieved via iridium-catalyzed asymmetric amination. Key steps:

Catalyst System : [Ir(cod)Cl]₂ with chiral phosphoramidite ligands (e.g., (R)-SegPhos) induces >90% ee in allylic amination reactions .

Reaction Optimization : Temperature (50–60°C), solvent (DMF or THF), and substrate-to-catalyst ratio (10:1) are critical for minimizing racemization.

Case Study : Benzyl (S)-4-(hepta-1,6-dien-3-yl)piperazine-1-carboxylate was synthesized with 94% ee using this method, demonstrating transferability to similar piperazine derivatives .

Q. How should researchers address conflicting spectroscopic data reported in different studies?

- Methodological Answer : Contradictions in NMR or MS data require:

Solvent/Isotope Comparison : Re-run spectra in the same solvent (e.g., CDCl₃ vs. D₂O) used in conflicting reports .

Dynamic Effects : Piperazine ring puckering and Boc group rotamers can cause splitting; variable-temperature NMR (e.g., 25°C vs. −20°C) resolves ambiguities .

Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for absolute configuration, if crystals are obtainable) .

Q. What strategies stabilize the Boc group during functionalization under acidic/basic conditions?

- Methodological Answer : Boc groups are labile under strong acids (e.g., TFA) or bases (e.g., NaOH). Mitigation strategies:

- Mild Deprotection : Use HCl in dioxane (4 M, 0°C) instead of TFA to minimize premature cleavage .

- Protecting Group Alternatives : For acid-sensitive steps, replace Boc with Fmoc (fluorenylmethyloxycarbonyl), though this requires UV monitoring .

- Inert Conditions : Conduct reactions under N₂ to avoid moisture-induced decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.